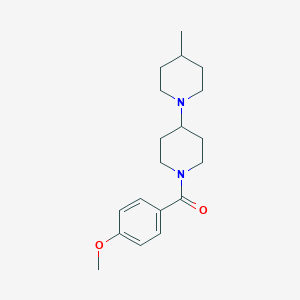![molecular formula C24H31N3O2 B367959 2-(4-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone CAS No. 500105-51-1](/img/structure/B367959.png)
2-(4-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine core substituted with a phenyl group and a 4-methylphenoxyacetyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 4-Methylphenoxyacetyl Intermediate: This step involves the reaction of 4-methylphenol with acetic anhydride in the presence of a catalyst to form 4-methylphenoxyacetic acid.
Acylation of Piperidine: The 4-methylphenoxyacetic acid is then reacted with piperidine to form 1-{1-[(4-Methylphenoxy)acetyl]-4-piperidinyl} intermediate.
Coupling with Phenylpiperazine: Finally, the intermediate is coupled with phenylpiperazine under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazines.
Scientific Research Applications
2-(4-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions due to its ability to bind to specific receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-{1-[(4-Methoxyphenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine
- 1-{1-[(4-Chlorophenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine
- 1-{1-[(4-Fluorophenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine
Comparison: 2-(4-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards specific targets, making it a valuable molecule for targeted research and applications.
Properties
CAS No. |
500105-51-1 |
|---|---|
Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C24H31N3O2/c1-20-7-9-23(10-8-20)29-19-24(28)27-13-11-22(12-14-27)26-17-15-25(16-18-26)21-5-3-2-4-6-21/h2-10,22H,11-19H2,1H3 |
InChI Key |
BIMHRLJLOBTCJN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Chlorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367944.png)
![(4-Methoxyphenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367946.png)

![(4-Methoxyphenyl){4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B367950.png)
![(2-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367954.png)
![1-[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B367955.png)
![(3-Fluorophenyl){4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B367956.png)
![(3-Fluorophenyl)[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B367957.png)
![1-(2-Methoxyphenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B367958.png)
![(2-Fluorophenyl)-[4-(4-methylpiperidin-1-yl)piperidin-1-yl]methanone](/img/structure/B367961.png)
![1-[1-(benzenesulfonyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B367967.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-4-phenylpiperazine](/img/structure/B367969.png)
![2,6-Dimethyl-4-[1-(phenylsulfonyl)-4-piperidinyl]morpholine](/img/structure/B367970.png)
